Etravirine impurity 4

UPLC Impurity Profiling Method Validation

Etravirine impurity 4, also known as Etravirine Chloro Impurity, is chemically designated as 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, with the molecular formula C20H15ClN6O and a molecular weight of 390.8 g/mol. It is a process-related impurity and potential degradation product of the non-nucleoside reverse transcriptase inhibitor Etravirine, arising during synthesis or storage.

Molecular Formula C20H15ClN6O
Molecular Weight 390.8 g/mol
CAS No. 269055-19-8
Cat. No. B12777252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtravirine impurity 4
CAS269055-19-8
Molecular FormulaC20H15ClN6O
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2Cl)N)NC3=CC=C(C=C3)C#N)C)C#N
InChIInChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)
InChIKeyWPNAIKSJHKWRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etravirine Impurity 4 (CAS 269055-19-8): A Critical Chlorinated Reference Standard for ANDA and Method Validation


Etravirine impurity 4, also known as Etravirine Chloro Impurity, is chemically designated as 4-((6-amino-5-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, with the molecular formula C20H15ClN6O and a molecular weight of 390.8 g/mol [1]. It is a process-related impurity and potential degradation product of the non-nucleoside reverse transcriptase inhibitor Etravirine, arising during synthesis or storage [2]. This impurity is supplied as a fully characterized reference standard, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) [3].

Why Etravirine Impurity 4 (CAS 269055-19-8) Cannot Be Substituted by Other Etravirine Impurities in Analytical and Regulatory Contexts


Etravirine impurity 4 exhibits a unique chromatographic profile that precludes its substitution with other Etravirine-related impurities. As demonstrated in validated stability-indicating UPLC methods, impurity 4 (designated imp-5 in Chilukuri et al., 2012) shows distinct retention behavior, with a resolution greater than 2.0 from the parent drug Etravirine and from seven other potential impurities under optimized gradient conditions [1]. Crucially, initial method development trials revealed that impurity 4 co-eluted with Etravirine under isocratic conditions, with a resolution of only 0.521, necessitating specific gradient elution parameters to achieve baseline separation [1]. Furthermore, regulatory guidelines require impurity reference standards to be unequivocally identified and quantified; the use of an incorrect impurity standard—even one of similar molecular weight or structure—would compromise method accuracy, invalidate stability studies, and jeopardize ANDA submissions [2].

Quantitative Differentiation of Etravirine Impurity 4 (CAS 269055-19-8) Against Closest Impurity Analogs


Chromatographic Resolution and Co‑elution Behavior of Etravirine Impurity 4 Compared to Parent API and Other Impurities

In a validated stability-indicating UPLC method for Etravirine and its eight related impurities, Etravirine impurity 4 (imp‑5) was shown to co‑elute with the parent drug Etravirine under initial isocratic conditions, with a resolution of only 0.521 [1]. After gradient optimization, resolution between impurity 4 and Etravirine improved to greater than 2.0, and all impurities were well resolved from each other [1]. This chromatographic behavior is distinct from other chlorinated impurities such as imp‑2 (4‑(6‑chloro‑2‑(4‑cyanophenylamino)pyrimidin‑4‑yloxy)‑3,5‑dimethylbenzonitrile) and imp‑3 (4‑[[6‑chloro‑5‑bromo‑2‑[(4‑cyanophenyl)amino]‑4‑pyrimidinyl]oxy]‑3,5‑dimethylbenzonitrile), which exhibit different retention times and do not present the same co‑elution challenge with the parent drug [1].

UPLC Impurity Profiling Method Validation Etravirine Chromatographic Resolution

Molecular Weight and Structural Distinction of Etravirine Impurity 4 from Closely Related Chlorinated Impurities

Etravirine impurity 4 (imp‑5) possesses a molecular weight of 390.83 g/mol and the chemical structure 4‑(6‑amino‑5‑chloro‑2‑(4‑cyanophenylamino)pyrimidin‑4‑yloxy)‑3,5‑dimethylbenzonitrile [1]. In the same validated UPLC study, two other chlorinated impurities were characterized: imp‑2 (4‑(6‑chloro‑2‑(4‑cyanophenylamino)pyrimidin‑4‑yloxy)‑3,5‑dimethylbenzonitrile) with a molecular weight of 375.81 g/mol, and imp‑3 (4‑[[6‑chloro‑5‑bromo‑2‑[(4‑cyanophenyl)amino]‑4‑pyrimidinyl]oxy]‑3,5‑dimethylbenzonitrile) with a molecular weight of 454.71 g/mol [1]. The difference in molecular weight (15 Da higher than imp‑2, 64 Da lower than imp‑3) and the specific substitution pattern (amino at position 6, chloro at position 5) directly influence chromatographic retention and mass spectrometric detection parameters [1].

Impurity Profiling Molecular Weight Etravirine Structure-Activity Relationship Reference Standard

Analytical Purity and Reference Standard Qualification of Etravirine Impurity 4 for Regulatory Applications

Etravirine impurity 4 is supplied as a high‑purity reference standard suitable for ANDA submissions. In the validated UPLC method, the initial purity of impurity 4 (imp‑5) was reported as 98.5% [1]. A subsequent patent describing a dedicated synthesis of Etravirine chloro impurities achieved final HPLC purities of 98.33% to 99.05%, with the highest purity (99.05%) obtained in Example 3 [2]. This level of purity exceeds the typical acceptance criteria for impurity reference standards (≥95%) and is comparable to the purity of other Etravirine impurities reported in the same UPLC study (imp‑2: 98.2%; imp‑3: 99.3%; imp‑4: 99.6%) [1]. Additionally, the compound is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines, and traceability to USP or EP reference standards can be provided upon feasibility assessment [3].

Reference Standard HPLC Purity ANDA Method Validation Etravirine Impurity

Validated Application Scenarios for Etravirine Impurity 4 (CAS 269055-19-8) in Pharmaceutical Development and Quality Control


Stability‑Indicating Method Development and Validation for Etravirine Drug Substance and Drug Product

Etravirine impurity 4 is an essential reference standard for developing and validating stability‑indicating UPLC or HPLC methods in accordance with ICH Q2(R1) and Q3A/B guidelines. As demonstrated in a published validated UPLC method, impurity 4 exhibits a specific co‑elution challenge with the parent drug Etravirine under isocratic conditions, requiring gradient optimization to achieve resolution greater than 2.0 [1]. Inclusion of impurity 4 in method development ensures that the final analytical procedure can accurately separate and quantify this critical impurity from the API, thereby meeting specificity requirements for forced degradation and stability studies [1].

Quality Control and Batch Release Testing for ANDA Submissions

For generic drug manufacturers filing an ANDA for Etravirine, impurity 4 serves as a qualified reference standard for quantitative impurity profiling. The compound is supplied with a Certificate of Analysis detailing purity (typically ≥98.5% by HPLC) and full characterization data, fulfilling regulatory expectations for reference standard qualification [2][3]. Its use in quality control testing ensures that commercial batches of Etravirine comply with ICH Q3A limits for unspecified impurities (≤0.10%) and total impurities (≤1.0%), and that any presence of this chloro impurity is accurately reported in the drug master file and ANDA dossier [3].

LC‑MS Method Development for Impurity Identification and Quantification

The distinct molecular weight (390.83 g/mol) and substitution pattern (6‑amino‑5‑chloro) of impurity 4 differentiate it from other chlorinated impurities such as imp‑2 (MW 375.81) and imp‑3 (MW 454.71) [1]. This mass distinction is critical for developing sensitive and specific LC‑MS/MS methods for impurity quantification in both drug substance and biological matrices. Procurement of impurity 4 as a certified reference standard allows analytical laboratories to establish robust multiple reaction monitoring (MRM) transitions and to verify method selectivity against closely related compounds [1].

Process Development and Control in Etravirine Synthesis

During the synthesis of Etravirine, the formation of chloro impurities is a known side reaction. A dedicated patent describes a scalable method to prepare Etravirine chloro impurities, including impurity 4, with high yield (83.33% crude, 65.30% final) and purity (up to 99.05% by HPLC) [2]. Process chemists can use impurity 4 as a reference marker to monitor and control the levels of this specific impurity in the final API, thereby optimizing reaction conditions to minimize its formation and ensuring compliance with ICH Q11 guidelines for impurity control in the manufacturing process [2].

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